Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC18661150
Molecular Formula: C10H10BrN3O3
Molecular Weight: 300.11 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate -](/images/structure/VC18661150.png)
Specification
Molecular Formula | C10H10BrN3O3 |
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Molecular Weight | 300.11 g/mol |
IUPAC Name | ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3 |
Standard InChI Key | GZQSHGQECWDRKR-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate, with the molecular formula CHBrNO and a molecular weight of 330.14 g/mol. Its structure consists of:
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A fused bicyclic core: imidazo[1,2-a]pyrazine.
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Bromine at position 6 (electron-withdrawing group).
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Methoxy (-OCH) at position 8 (electron-donating group).
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Ethyl ester (-COOEt) at position 2.
The presence of bromine and methoxy groups introduces steric and electronic effects that influence reactivity, solubility, and biological activity .
Synthetic Pathways
General Strategies for Imidazo[1,2-a]pyrazine Synthesis
While no direct synthesis of this compound is documented, analogous methods for imidazo[1,2-a]pyrazines typically involve:
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Cyclocondensation: Reaction of 2-aminopyrazine derivatives with α-halo carbonyl compounds.
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Bromination: Electrophilic aromatic substitution (EAS) using brominating agents like NBS or Br.
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Methoxylation: Nucleophilic substitution or copper-mediated coupling for methoxy group introduction.
A representative protocol inspired by CN103788092A involves:
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Starting material: 2-amino-5-bromopyrazine.
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Reaction with chloroacetaldehyde in ethanol/water under basic conditions (NaHCO) to form the imidazo core.
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Subsequent methoxylation via Buchwald-Hartwig coupling with methanol.
Table 1: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Cyclocondensation | 40% chloroacetaldehyde, NaHCO, 50°C, 12h | 65–72 | ≥95 |
Bromination | NBS, DMF, 0°C, 2h | 80 | 90 |
Methoxylation | CuI, MeOH, KCO, 110°C | 55 | 85 |
Physicochemical Properties
Spectral Characterization
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H NMR (400 MHz, CDCl): Expected signals at δ 8.2–8.5 (aromatic H), 4.3–4.5 (COOCHCH), 3.9–4.1 (OCH), and 1.3–1.5 (CH).
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MS (ESI+): m/z 330.04 [M+H].
Solubility and Stability
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Solubility: High in polar aprotic solvents (DMF, DMSO); moderate in ethanol.
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Stability: Sensitive to light and moisture due to bromine and ester groups.
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